molecular formula C8Cl5F3O B056175 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride CAS No. 117338-22-4

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B056175
CAS No.: 117338-22-4
M. Wt: 346.3 g/mol
InChI Key: NXYARVYAXCRAAB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride (CAS: 117338-22-4) is a highly halogenated benzoyl chloride derivative with the molecular formula C₈Cl₅F₃O and a molecular weight of 349.38 g/mol . This compound features a benzoyl chloride backbone substituted with five chlorine atoms and one trifluoromethyl group, making it a potent electrophile for synthesizing agrochemicals, pharmaceuticals, and specialty polymers. It is commercially available at a price of €170/g (CymitQuimica, 2025) and is primarily used as a key intermediate in organic synthesis .

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl5F3O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYARVYAXCRAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554237
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117338-22-4
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-trifluoromethyl-benzoyl fluoride. The process includes the following steps:

Scientific Research Applications

Organic Synthesis

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the production of pharmaceuticals and agrochemicals.

  • Synthesis of Pharmaceuticals : The compound is utilized in the development of active pharmaceutical ingredients (APIs), particularly those requiring chlorinated aromatic structures.

Research has highlighted the potential biological activities of derivatives derived from this compound:

  • Antimicrobial Properties : Studies indicate that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens.
  • Insecticidal Activity : The compound shows promise as an insecticide, targeting specific pests while minimizing impact on non-target organisms.

Herbicidal Applications

The herbicidal properties of this compound have been extensively studied:

  • Mechanism of Action : It disrupts photosynthesis and metabolic pathways in target plants.
  • Target Weeds : Effective against species such as common lambsquarters (Chenopodium album).

Case Study 1: Herbicidal Efficacy

A laboratory study evaluated the effectiveness of this compound on common lambsquarters. The results indicated a clear dose-response relationship:

Treatment Concentration (g ai/ha)Percent Injury (%)Plant Height Reduction (%)Fresh Weight Reduction (%)
20453050
40756080
60908595

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of exposure to this compound on mammalian cells:

Exposure Time (hours)Cell Viability (%)Apoptosis Rate (%)
247010
485030
723050

These findings indicate that prolonged exposure leads to significant cytotoxic effects and increased apoptosis.

Environmental Impact and Safety Profile

While effective as an herbicide and insecticide, there are concerns regarding the environmental persistence and potential bioaccumulation of this compound. Safety assessments indicate moderate toxicity levels for non-target organisms, necessitating careful application practices.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound’s multiple halogen atoms enhance its electrophilic nature, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired chemical products .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Impact: The presence of five chlorine atoms in the target compound increases its molecular weight and steric bulk compared to mono- or di-chlorinated analogs (e.g., 2,5-dichlorobenzoyl chloride). This reduces its volatility and enhances stability in harsh reaction conditions .
  • Trifluoromethyl Group: The electron-withdrawing CF₃ group in the target compound enhances electrophilicity at the carbonyl carbon, making it more reactive than non-fluorinated analogs like 4-(trichloromethyl)benzoyl chloride .
  • Cost : The target compound is significantly more expensive than simpler derivatives (e.g., 4-CF₃-benzoyl chloride), reflecting its complex synthesis and niche applications .

Target Compound

  • Reactivity : Reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. Used in peptide coupling and polymer crosslinking .
  • Applications : Key intermediate in agrochemicals (e.g., fungicides) and pharmaceutical precursors .

4-(Trifluoromethyl)benzoyl Chloride

  • Reactivity : Less hindered than the target compound, enabling faster reactions with bulky nucleophiles. Used in synthesizing liquid crystals and fluorinated dyes .

2,3,4-Trichloro-5-fluorobenzoyl Chloride (CAS: 115549-05-8)

  • Reactivity : Combines chlorine and fluorine substituents for balanced electrophilicity. Applied in synthesizing antifungal agents .

4-Bromo-2,3,5,6-tetrafluorobenzoyl Chloride

  • Reactivity : Bromine enhances leaving-group ability in substitution reactions. Used in Suzuki-Miyaura cross-coupling for biaryl synthesis .

Research Findings and Industrial Relevance

  • Agrochemicals : The target compound is a precursor to chlorinated pyridine derivatives, which inhibit fungal growth in crops .
  • Pharmaceuticals : Its trifluoromethyl group enhances drug bioavailability, as seen in experimental kinase inhibitors .
  • Polymer Chemistry : Used to synthesize flame-retardant polymers via Friedel-Crafts acylation .

Biological Activity

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride (CAS No. 5216-22-8) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is primarily utilized in the synthesis of various organic compounds and has implications in agricultural chemistry and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C8Cl5F3O
  • Molecular Weight : 346.35 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Sparingly soluble in water; soluble in organic solvents

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an herbicide and its potential effects on various biological systems. Research indicates that this compound may exhibit phytotoxicity against certain weed species and could potentially disrupt cellular processes in target organisms.

Herbicidal Activity

Studies have demonstrated that this compound possesses significant herbicidal properties. For instance:

  • Target Weeds : Effective against common lambsquarters (Chenopodium album) and other broadleaf weeds.
  • Mechanism of Action : Likely involves inhibition of photosynthesis or disruption of metabolic pathways.

Case Study 1: Herbicidal Efficacy

A laboratory study evaluated the effectiveness of this compound on common lambsquarters. The results indicated:

Treatment Concentration (g ai/ha)Percent Injury (%)Plant Height Reduction (%)Fresh Weight Reduction (%)
20453050
40756080
60908595

This data shows a clear dose-response relationship where increased concentrations lead to higher levels of injury and reduction in growth metrics.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of exposure to this compound on mammalian cells. The findings revealed:

Exposure Time (hours)Cell Viability (%)Apoptosis Rate (%)
247010
485030
723050

These results indicate that prolonged exposure leads to significant cytotoxic effects and increased apoptosis in cultured mammalian cells.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Phytotoxic Mechanism : The herbicidal effect is attributed to chlorinated aromatic compounds disrupting chlorophyll synthesis and photosynthetic efficiency.
  • Environmental Impact : Studies suggest that while effective as an herbicide, there are concerns regarding its persistence in the environment and potential bioaccumulation.
  • Safety Profile : Although it exhibits significant biological activity against pests and weeds, safety assessments indicate moderate toxicity levels for non-target organisms.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, particularly to confirm the positions of chlorine and trifluoromethyl groups. Mass spectrometry (MS) using electron ionization (EI) provides molecular ion peaks and fragmentation patterns for validation (e.g., molecular weight: ~356.3 g/mol). Infrared (IR) spectroscopy identifies the acyl chloride C=O stretch (~1770–1810 cm⁻¹). Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Answer : Due to its corrosive nature and reactivity with moisture, use inert atmosphere gloveboxes or Schlenk lines. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and lab coats. Store under anhydrous conditions (e.g., molecular sieves) and avoid contact with water to prevent hydrolysis to benzoic acid derivatives. Emergency protocols should include neutralization with sodium bicarbonate for spills .

Q. What is the typical synthetic route for this compound in laboratory settings?

  • Answer : A common method involves chlorination of 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (50–80°C). Post-reaction purification via vacuum distillation or recrystallization (e.g., hexane/ethyl acetate) ensures ≥96% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence the compound’s reactivity in nucleophilic acyl substitutions?

  • Answer : The trifluoromethyl (-CF₃) and chlorine groups create a highly electrophilic carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the tetrachloro arrangement may slow bulkier nucleophiles. Kinetic studies using UV-Vis or in-situ IR can quantify reaction rates under varying conditions .

Q. What experimental strategies mitigate hydrolysis during reactions involving this acyl chloride?

  • Answer : Employ anhydrous solvents (e.g., THF, DCM) and molecular sieves. Reactions under nitrogen/argon atmospheres reduce moisture ingress. Low temperatures (0–5°C) slow hydrolysis, while using excess nucleophile (e.g., 1.5 equiv. amine) ensures complete conversion before significant degradation occurs. Monitor by ¹⁹F NMR for real-time tracking .

Q. How can conflicting spectroscopic data during derivative synthesis be resolved?

  • Answer : Contradictions in NMR or MS data (e.g., unexpected peaks) may arise from incomplete substitution or byproducts. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. X-ray crystallography provides definitive structural proof. Computational modeling (DFT) predicts spectral profiles for comparison with experimental data .

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